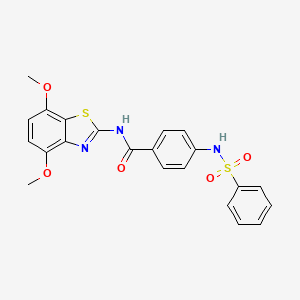

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(benzenesulfonamido)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-29-17-12-13-18(30-2)20-19(17)23-22(31-20)24-21(26)14-8-10-15(11-9-14)25-32(27,28)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIADIZVIQYTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde under acidic conditions. The resulting intermediate is then coupled with 4-aminobenzenesulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion to amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfonamide group can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Target Compound Advantages :

- The 4,7-dimethoxy configuration optimizes solubility and target engagement via H-bonding.

- Benzenesulfonamido provides a balance between polarity and lipophilicity, favoring bioavailability.

- Limitations vs. Analogs: Lower lipophilicity compared to diethylsulfamoyl derivatives () may reduce cell membrane penetration .

Biological Activity

4-benzenesulfonamido-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a sulfonamide group , which is significant in enhancing its biological properties. The presence of methoxy groups further contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in critical biochemical pathways. The benzothiazole moiety binds to active sites on these enzymes, leading to a reduction in their activity.

- Receptor Modulation : It may also modulate receptor activity, affecting cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus . In vitro studies reveal that it can eliminate bacterial colonies after a 24-hour exposure period.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Moderate inhibition |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate:

- Cell Proliferation Inhibition : It may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Mechanistic Insights : The interaction with specific oncogenic pathways is under investigation, with early results suggesting a modulation of signaling cascades involved in tumor growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics when administered orally.

- Metabolism : It undergoes metabolic transformations that may enhance or diminish its biological activity.

- Toxicity Profile : Toxicological studies are essential to ensure safety for potential therapeutic use; preliminary data suggest a low toxicity profile at therapeutic doses.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

- Antibacterial Studies : A series of experiments conducted on various bacterial strains demonstrated the compound's efficacy in inhibiting growth and biofilm formation.

- Anticancer Research : Investigations into its effects on cancer cell lines have revealed promising results in reducing cell viability and inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.